1-(Oxan-2-yl)-2-thiophen-2-ylethanol
Description
1-(Oxan-2-yl)-2-thiophen-2-ylethanol is a heterocyclic compound featuring a tetrahydropyran (oxane) ring linked to a thiophene moiety via an ethanol backbone. The molecular formula is inferred as C₁₁H₁₆O₂S, with a molecular weight of 212.31 g/mol. The presence of both ether (oxane) and alcohol functional groups confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capability.
Properties
Molecular Formula |
C11H16O2S |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(oxan-2-yl)-2-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16O2S/c12-10(8-9-4-3-7-14-9)11-5-1-2-6-13-11/h3-4,7,10-12H,1-2,5-6,8H2 |
InChI Key |
SEZQDUVOJSBKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(CC2=CC=CS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-2-thiophen-2-ylethanol typically involves the reaction of thiophene derivatives with oxane-containing compounds under controlled conditions. One common method includes the use of a Grignard reagent derived from thiophene, which is then reacted with an oxane-containing aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxan-2-yl)-2-thiophen-2-ylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of oxane-2-one and thiophene-2-carbaldehyde.
Reduction: Formation of 1-(Oxan-2-yl)-2-thiophen-2-ylethane.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
1-(Oxan-2-yl)-2-thiophen-2-ylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-yl)-2-thiophen-2-ylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects might involve the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
2-(2-Thienyl)ethanol
- Molecular Formula : C₆H₈OS .
- Molecular Weight : 128.19 g/mol.
- Key Features: Lacks the oxane ring but shares the thiophene-ethanol backbone.
- Applications : Used as a pharmaceutical intermediate .
- Comparison: The absence of the oxane ring reduces steric hindrance and lipophilicity compared to 1-(Oxan-2-yl)-2-thiophen-2-ylethanol. This may enhance solubility in polar solvents but decrease metabolic stability.
2-Acetylthiophene
- Molecular Formula : C₆H₆OS .
- Molecular Weight : 126.17 g/mol.
- Key Features : Contains a thiophene-linked ketone instead of an alcohol.
- Applications : Found in natural aromas (e.g., kohlrabi) and used in flavor chemistry .
- Comparison : The ketone group increases electrophilicity, making it more reactive in nucleophilic additions than the alcohol-bearing target compound.
1-(Oxan-2-yl)ethan-1-amine
- Molecular Formula: C₇H₁₅NO .
- Molecular Weight : 129.20 g/mol.
- Key Features: Shares the oxane ring but replaces the ethanol-thiophene group with an amine.
- Comparison : The amine group introduces basicity, altering solubility in acidic environments. The target compound’s alcohol group may exhibit higher hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Key Physicochemical Traits |
|---|---|---|---|
| 1-(Oxan-2-yl)-2-thiophen-2-ylethanol | 212.31 | Alcohol, ether, thiophene | Moderate polarity, lipophilic due to oxane |
| 2-(2-Thienyl)ethanol | 128.19 | Alcohol, thiophene | Higher polarity, water-soluble |
| 2-Acetylthiophene | 126.17 | Ketone, thiophene | Volatile, reactive ketone moiety |
| 1-(Oxan-2-yl)ethan-1-amine | 129.20 | Amine, ether | Basic, soluble in acidic media |
Solubility :
- The oxane ring in 1-(Oxan-2-yl)-2-thiophen-2-ylethanol enhances solubility in organic solvents (e.g., dichloromethane) compared to 2-(2-Thienyl)ethanol, which is more water-soluble .
- The amine in 1-(Oxan-2-yl)ethan-1-amine increases solubility in acidic aqueous solutions, unlike the alcohol group in the target compound .
Reactivity :
- The alcohol group in the target compound is susceptible to oxidation, whereas 2-Acetylthiophene’s ketone participates in condensation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
